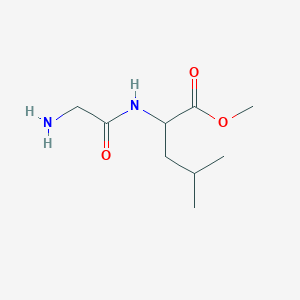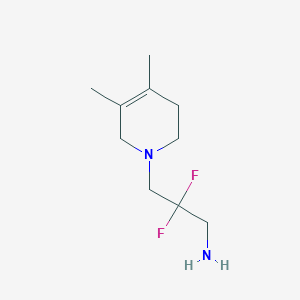
3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound It features a tetrahydropyridine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrahydropyridine Ring: Starting from a suitable precursor, such as a pyridine derivative, the tetrahydropyridine ring can be formed through hydrogenation or other reduction methods.
Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the desired positions.
Attachment of the Difluoropropan-1-amine Moiety: This step may involve nucleophilic substitution reactions where a difluoropropane derivative reacts with an amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure hydrogenation, and automated methylation processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or tetrahydropyridine ring.
Reduction: Reduction reactions could further modify the tetrahydropyridine ring or reduce any oxidized forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds, strong bases, or acids.
Major Products
The major products would depend on the specific reactions but could include various substituted derivatives or oxidized forms of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Exploration as a potential drug candidate for various therapeutic areas.
Biochemistry: Studies on its interaction with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2-fluoropropan-1-amine
- 3-(4,5-Dimethyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2-difluoropropan-2-amine
Uniqueness
The presence of the difluoropropan-1-amine moiety might confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets, distinguishing it from similar compounds.
特性
分子式 |
C10H18F2N2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-(4,5-dimethyl-3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c1-8-3-4-14(5-9(8)2)7-10(11,12)6-13/h3-7,13H2,1-2H3 |
InChIキー |
SEJFFFIIGPPJLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CN(CC1)CC(CN)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


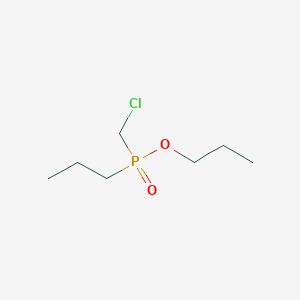
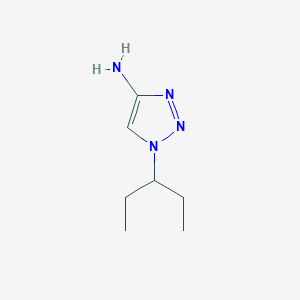
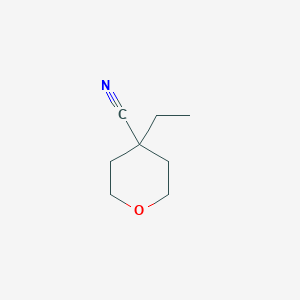
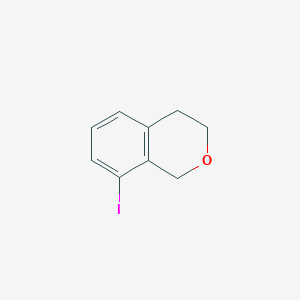
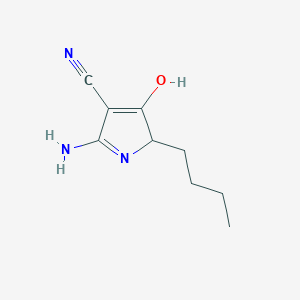
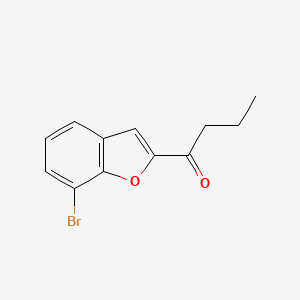
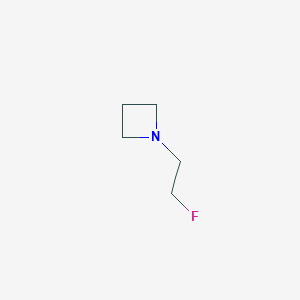

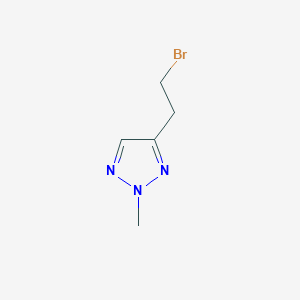

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)


